molecular formula C17H24N6O4 B2585605 Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate CAS No. 895842-24-7

Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

Katalognummer: B2585605
CAS-Nummer: 895842-24-7
Molekulargewicht: 376.417
InChI-Schlüssel: GXTLOTGKEDSIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate is a chemical compound supplied for non-human research applications. It is provided with a high purity level of 90% or greater . This compound is defined by the CAS Registry Number 895842-24-7 and has a molecular formula of C17H24N6O4, corresponding to a molecular weight of 376.41 g/mol . Its structure features a purine-2,6-dione core, which is a scaffold of significant interest in medicinal chemistry, substituted with a 2-methylprop-2-enyl group and a piperazine ring linked via an acetate ester . The presence of both the purine and piperazine motifs suggests potential for diverse research applications, as these structures are commonly investigated in the development of biologically active molecules. For instance, related purine-dione piperazine derivatives have been cited in recent scientific literature, exploring their physicochemical properties and interactions . Researchers can obtain this compound in various quantities to suit their experimental needs. This product is designated For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-11(2)9-23-13-14(20(3)17(26)19-15(13)25)18-16(23)22-7-5-21(6-8-22)10-12(24)27-4/h1,5-10H2,2-4H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTLOTGKEDSIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate is a complex organic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₄
  • IUPAC Name : this compound

Structural Features

The structure features a piperazine ring, a purine derivative, and an ester functional group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Microorganism Activity Observed Reference
Escherichia coliModerate inhibition
Klebsiella pneumoniaeModerate inhibition
Staphylococcus aureusSignificant inhibition
Enterococcus faecalisModerate inhibition

The proposed mechanism of action for the compound involves interference with nucleic acid synthesis due to its structural similarity to purines. This can lead to the inhibition of bacterial growth and replication.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that the compound exhibited notable activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent in clinical settings .
  • Pharmacological Profiling
    • Another investigation focused on the pharmacological profiling of similar compounds revealed that modifications in the side chains significantly affected biological activity. The presence of the methyl and propene groups in this compound enhances its lipophilicity, potentially increasing membrane permeability and bioavailability .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate against various bacterial strains. The proposed mechanism of action involves interference with nucleic acid synthesis due to its structural similarity to purines. This can lead to inhibition of bacterial growth and replication.

MicroorganismActivity ObservedReference
Escherichia coliModerate inhibition
Klebsiella pneumoniaeModerate inhibition
Staphylococcus aureusSignificant inhibition
Enterococcus faecalisModerate inhibition

Pharmacological Profiling

Pharmacological studies indicate that modifications in the side chains of similar compounds significantly affect biological activity. The presence of methyl and propene groups in this compound enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Study on Antimicrobial Efficacy

One investigation focused on the antimicrobial efficacy of various derivatives of purine compounds, including this compound. The study found that this compound exhibited notable activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Mechanistic Studies

Another study examined the mechanisms underlying the antimicrobial action of this compound. Results indicated that it disrupts bacterial DNA synthesis by mimicking natural purines, which is crucial for nucleic acid replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine-linked heterocycles, which are widely explored for their diverse bioactivities. Below is a detailed comparison with analogous compounds from the literature:

Piperazine-Linked Quinoline Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a piperazine-acetate backbone but differ in their core heterocycle (quinoline vs. purine) and substituents. Key distinctions include:

  • Core Structure: The target compound’s purine-dione core may confer distinct hydrogen-bonding capabilities compared to the planar quinoline system.
  • Synthesis: Both classes are synthesized via piperazine coupling reactions, but the target compound’s purine core likely requires specialized alkylation steps, contrasting with the straightforward quinoline-carbonyl derivatization in C1–C5.

Thiazole-Piperazine-Acetate Derivatives ()

Compounds like Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) feature a thiazole ring instead of purine. Notable differences:

  • Molecular Weight : The target compound (361.40 g/mol) is lighter than 10m (616.2 g/mol), which incorporates a trifluoromethylphenyl-ureido group.
  • Functional Groups : The thiazole derivatives prioritize urea and halogenated aryl groups for target engagement (e.g., kinase inhibition), while the purine-dione system may favor interactions with nucleotide-binding domains .

Diazaspiro-Piperazine Derivatives ()

Compounds 13 and 14 integrate a spirocyclic diazaspiro[4.5]decane-2,4-dione system.

Key Observations and Implications

Structural Flexibility: The target compound’s purine-piperazine-acetate architecture balances rigidity (from the purine core) and flexibility (from the piperazine linker), enabling diverse binding modes compared to quinoline or thiazole analogs.

Substituent Impact : The 2-methylprop-2-enyl group may offer a synthetic handle for further derivatization (e.g., Michael addition), unlike the halogenated or trifluoromethyl groups in C2–C7 and 10m.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound's synthesis typically involves multi-step organic reactions, including nucleophilic substitution on the purine core, piperazine coupling, and esterification. Key intermediates like 3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurine must be synthesized first, followed by piperazine functionalization. Yield optimization can be achieved through:

  • Temperature Control : Maintaining sub-ambient temperatures during coupling reactions to minimize side-product formation .
  • Catalyst Selection : Using palladium-based catalysts for regioselective alkylation of the purine moiety .
  • Purification Techniques : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity intermediates .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the purine and piperazine rings (e.g., chemical shifts for methylprop-2-enyl protons at δ 5.2–5.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+^+ peak at m/z 403.1824 for C19_{19}H26_{26}N6_{6}O4_{4}) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

  • Methodological Answer :

  • HPLC-UV/ELS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities at levels <0.1% .
  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., free carboxylic acid forms) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level to model transition states during ester hydrolysis or purine oxidation .
  • Molecular Dynamics (MD) Simulations : To assess solvent interactions (e.g., DMSO vs. aqueous buffers) and predict aggregation tendencies .
  • Reaction Pathway Mining : Use cheminformatics tools (e.g., RDKit) to map plausible degradation pathways based on functional group reactivity .

Q. How can researchers resolve discrepancies in biological activity data across different in vitro models?

  • Methodological Answer :

  • Assay Standardization : Normalize data using positive controls (e.g., adenosine receptor agonists for purine derivatives) and account for cell-line-specific expression levels of target proteins .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies (e.g., esterase-mediated hydrolysis in hepatic models) .
  • Dose-Response Meta-Analysis : Apply statistical tools like ANOVA with post-hoc Tukey tests to compare IC50_{50} values across studies .

Q. What strategies are effective for elucidating the compound's mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Deconvolution : Combine affinity chromatography with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners in lysates .
  • Cryo-EM or X-ray Crystallography : Resolve ligand-target complexes (e.g., with adenosine receptors) to map binding pockets and guide SAR studies .
  • Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., PDE inhibitors) and validate functional pathways .

Q. How can contradictory data on the compound's solubility and bioavailability be addressed?

  • Methodological Answer :

  • Physicochemical Profiling : Measure logP (octanol/water) and pKa via potentiometric titration to refine computational solubility models .
  • Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles, monitoring encapsulation efficiency via dynamic light scattering (DLS) .
  • Comparative Pharmacokinetics : Conduct cross-species studies (rodent vs. primate) to identify species-specific metabolic clearance pathways .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in Journal of Chinese Chemical Society for analogous purine derivatives .
  • Computational Modeling : Leverage ICReDD’s reaction design frameworks for quantum chemical calculations .
  • Biological Assays : Adapt methodologies from studies on structurally related PDE inhibitors .

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